5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Description
Advanced Ligand Design for Organoboron Complexation in BODIPY Derivatives
The coordination chemistry of boron in BODIPY frameworks is central to tailoring fluorescence properties. Modern ligand design prioritizes stabilizing the BF₂ core while introducing substituents that modulate electronic and steric effects. For instance, hemilabile ligands incorporating phosphino-amine or phosphino-thioether moieties linked to BODIPY’s meso-carbon via phenylene spacers enable dynamic coordination with transition metals like platinum(II). These ligands exhibit fluorescence "turn-on" behavior upon metal coordination, with intensity increases up to 10-fold due to suppressed photoinduced electron transfer (PET) between the fluorophore and substituents.
A comparative analysis of axial ligands in platinum(IV)-BODIPY prodrugs reveals that hydroxido ligands (OH2C–OH8C ) confer lower stability under dark conditions than acetato ligands (AC2C–AC8C ). However, acetato variants exhibit accelerated photoactivation rates (20 seconds vs. 8 minutes for hydroxido derivatives), highlighting the critical role of ligand electronics in photodynamic applications.
Table 1: Impact of Axial Ligands on BODIPY-Platinum(IV) Prodrug Properties
| Ligand Type | Stability (Dark) | Photoactivation Time | Photocytotoxicity |
|---|---|---|---|
| Hydroxido | Moderate | 8 minutes | Low |
| Acetato | High | 20 seconds | Moderate |
Properties
Molecular Formula |
C17H23BF2N2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C17H23BF2N2/c1-7-14-10(3)16-9-17-11(4)15(8-2)13(6)22(17)18(19,20)21(16)12(14)5/h9H,7-8H2,1-6H3 |
InChI Key |
XLTFUVAAGPDWHA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C(=C3C)CC)C)C)CC)C)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene typically follows these key steps:
Step 1: Construction of the Dipyrromethene Core
The initial step involves condensation reactions between pyrrole derivatives and aldehydes or ketones to form dipyrromethene intermediates with appropriate methyl and ethyl substituents.Step 2: Boron Complexation
The dipyrromethene intermediate is then complexed with boron trifluoride diethyl etherate (BF₃·OEt₂) to form the difluoroboron complex. This step is crucial for the formation of the 2,2-difluoro moiety and the stabilization of the BODIPY core.Step 3: Functional Group Manipulation and Cyclization
Further functionalization, including methylation and ethylation at specific positions, is achieved through controlled alkylation reactions. The aza-azonia bicyclic framework is formed via intramolecular cyclization reactions, often facilitated by base or acid catalysis.Step 4: Purification and Characterization
The crude product is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Specific Synthetic Routes from Literature
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrole condensation | Pyrrole derivatives, aldehydes/ketones | Acid catalysis, room temp | 70-85 | Forms dipyrromethene intermediates |
| 2 | Boron complexation | BF₃·OEt₂ | Anhydrous, reflux or RT | 80-95 | Formation of difluoroboron complex |
| 3 | Alkylation & cyclization | Alkyl halides, bases (e.g., NaH, K₂CO₃) | Elevated temp (50-100°C) | 60-80 | Introduces ethyl/methyl groups, cyclizes ring |
| 4 | Purification | Column chromatography, recrystallization | Ambient or low temp | N/A | Ensures high purity for characterization |
Research Outcomes and Characterization
Crystallographic Analysis:
Single-crystal X-ray diffraction studies confirm the tricyclic aza-azonia boron framework and the precise positioning of ethyl and methyl substituents. The boron atom is tetra-coordinated with two fluorine atoms, stabilizing the chromophore.-
- NMR (¹H, ¹³C, ¹¹B, ¹⁹F): Confirm the substitution pattern and boron coordination.
- Mass Spectrometry: Molecular ion peak consistent with 304.2 g/mol molecular weight.
- UV-Vis and Fluorescence Spectroscopy: Show characteristic BODIPY absorption and emission profiles, useful for applications in fluorescence imaging.
Yield and Purity:
The overall synthetic route yields the target compound in moderate to high yields (60-95%) depending on reaction optimization and purification efficiency.
Summary of Preparation Insights
The preparation of 5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene is well-established through classical BODIPY synthetic approaches involving dipyrromethene formation followed by boron complexation.
Advanced synthetic methods such as Suzuki and Heck cross-coupling provide routes to diversify the BODIPY core, potentially applicable to this compound's preparation.
Detailed crystallographic and spectroscopic characterizations validate the structure and purity of the synthesized compound.
The synthetic protocols require careful control of reaction conditions, especially moisture exclusion during boron complexation, to ensure high yield and product integrity.
Chemical Reactions Analysis
Types of Reactions
5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Boron-Fluorine-Nitrogen Cores
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Fluorescence: The dimethylamino-phenyl analog (C₁₇H₁₆BF₂N₃) exhibits strong fluorescence (quantum yield ~0.65) due to extended π-conjugation and electron-donating groups . In contrast, the diethyl-tetramethyl derivative may show redshifted emission but lower quantum yield due to steric hindrance from bulky substituents. BODIPY analogs (e.g., 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) are benchmarks for high quantum yields (>0.8) but lack the tricyclic boron-nitrogen framework .
Crystallographic Stability: Short H···F interactions (2.491–2.512 Å) in the dimethylamino-phenyl derivative stabilize its crystal lattice .
Applications :
- Long alkyl chain derivatives (e.g., C₃₈H₅₉BF₂N₃O₃P) are tailored for membrane integration in bioimaging , while smaller analogs like C₁₇H₁₆BF₂N₃ are used in solution-phase sensors.
Biological Activity
5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound that has garnered interest due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that incorporates boron and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 380.3 g/mol. The compound's distinct features include:
| Property | Value |
|---|---|
| Molecular Formula | C23H29BF2N2 |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 5,11-diethyl-2,2-difluoro... |
| InChI Key | CPRBYGLKLOXFPA-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. As a fluorescent probe, it can bind to specific biomolecules and emit light upon excitation, which facilitates the visualization of cellular processes. The interactions are primarily driven by the unique electronic properties imparted by the boron and nitrogen atoms within its structure.
Antioxidant Properties
Research indicates that compounds similar to 5,11-diethyl-2,2-difluoro... exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in various biological systems. The antioxidant capacity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on different cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain types of cancer cells while showing lower toxicity towards normal cells.
Case Studies
- Study on Cellular Imaging : A study utilized this compound as a fluorescent probe for imaging cellular structures in live cells. It demonstrated effective localization within cellular compartments and provided real-time imaging capabilities.
- Anticancer Activity : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range. Further investigations are necessary to elucidate its mechanism of action at the molecular level.
Comparative Analysis
Compared to other fluorescent probes and dyes used in biological applications, 5,11-diethyl-2,2-difluoro... offers enhanced stability and brightness due to its unique boron-containing structure. This makes it particularly valuable in both research and clinical settings.
| Compound Name | Stability | Brightness | Applications |
|---|---|---|---|
| 5,11-Diethyl-2,2-difluoro... | High | High | Cellular imaging |
| BODIPY derivatives | Moderate | Moderate | Fluorescent labeling |
| Rhodamine derivatives | Low | High | General fluorescence |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing boron-containing tricyclic compounds like 5,11-Diethyl-2,2-difluoro...pentaene?
- Answer : A multi-step synthesis involving condensation reactions, followed by cyclization, is typically employed. For boron-aza tricyclic systems, a common approach involves reacting a difluoroborane precursor (e.g., 4,4-difluoro-8-phenyl-4-bora-3a,4a-diaza-s-indacene) with a nitrogen-containing heterocycle under basic conditions (e.g., potassium tert-butoxide in DMF at 323 K). Column chromatography (hexane/CH₂Cl₂) is used for purification . Critical parameters include reaction temperature control (323 K) and stoichiometric ratios to avoid side products.
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in such complex tricyclic systems?
- Answer : SCXRD provides precise bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding (C–H⋯F) and π-π stacking stabilize the crystal lattice. Refinement using SHELXL97 and visualization via ORTEP-3/DIAMOND are standard. Symmetry operations (e.g., centrosymmetric dimers) and thermal displacement parameters (Uiso for H atoms) must be rigorously validated to ensure accuracy .
Q. What spectroscopic techniques are essential for characterizing boron-aza tricyclic compounds?
- Answer :
- ¹⁹F NMR : Identifies fluorine environments (e.g., axial vs. equatorial positions in the boracycle).
- ¹¹B NMR : Confirms boron coordination geometry (tetrahedral vs. trigonal planar).
- UV-Vis/fluorescence : Assesses electronic transitions (e.g., π→π* in conjugated systems) and photostability.
Discrepancies between calculated and observed spectra may indicate tautomerism or solvent effects .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for boron-aza tricycles?
- Answer : Contradictions often arise from dynamic processes (e.g., fluxionality in solution vs. static solid-state structures). Use variable-temperature NMR to detect conformational exchange. For example, if SCXRD shows a planar boron center but ¹¹B NMR suggests tetrahedral geometry, this may indicate solvent-induced distortion. Computational methods (DFT) can model solution-phase behavior .
Q. What strategies optimize fluorescence quantum yields in boron-aza tricyclic dyes?
- Answer : Enhance rigidity via substituent placement (e.g., ethyl/methyl groups at C4/C6/C10/C12 reduce rotational freedom). Fluorine atoms at C2 improve photostability by lowering LUMO energy. Solvent screening (e.g., toluene vs. DMSO) and heavy-atom effects (e.g., bromine substitution) can further tune emission properties .
Q. How do intermolecular interactions (e.g., C–H⋯F) influence crystallization and stability?
- Answer : Short contacts (e.g., C1–H1⋯F2 = 2.512 Å) form centrosymmetric dimers, while C17–H17⋯F2 (2.491 Å) extends into 3D networks. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯F vs. H⋯H). Thermal gravimetry (TGA) assesses stability, correlating with hydrogen-bond density .
Q. What computational methods validate electronic properties and reaction mechanisms?
- Answer :
- DFT : Optimizes geometries (B3LYP/6-311+G(d,p)) and calculates frontier orbitals to predict reactivity.
- MD Simulations : Models solvation effects and aggregation behavior.
- NBO Analysis : Explores hyperconjugation (e.g., boron-nitrogen σ→π* interactions).
Compare computed UV-Vis spectra with experimental data to validate excited-state transitions .
Q. How can synthetic byproducts be minimized in multi-step tricyclic syntheses?
- Answer : Use kinetic control (low temperature) during cyclization to favor the desired pathway. Monitor intermediates via TLC/LC-MS. For example, tert-butoxide base concentration (10 equiv.) in DMF suppresses side reactions like over-alkylation. Post-synthetic purification with gradient elution (hexane → EtOAc) isolates the target compound .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
